molecular formula C7H17N2O2+ B1206090 Bethanechol CAS No. 674-38-4

Bethanechol

Cat. No.: B1206090
CAS No.: 674-38-4
M. Wt: 161.22 g/mol
InChI Key: NZUPCNDJBJXXRF-UHFFFAOYSA-O
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Biochemical Analysis

Biochemical Properties

Bethanechol plays a crucial role in stimulating the parasympathetic nervous system by selectively binding to muscarinic receptors . It interacts predominantly with the M3 muscarinic receptors found in the bladder and gastrointestinal tract . This interaction leads to increased detrusor muscle tone, promoting bladder emptying, and enhanced gastrointestinal motility . The charged quaternary amine in this compound’s structure prevents it from crossing the blood-brain barrier, minimizing central nervous system-related adverse effects .

Cellular Effects

This compound exerts significant effects on various cell types, particularly smooth muscle cells in the bladder and gastrointestinal tract . By binding to muscarinic receptors, this compound induces muscle contraction, facilitating bladder emptying and gastrointestinal peristalsis . This compound also influences cell signaling pathways by activating G-protein coupled receptors, leading to increased intracellular calcium levels and subsequent muscle contraction . Additionally, this compound’s effects on gene expression and cellular metabolism are mediated through its interaction with muscarinic receptors .

Molecular Mechanism

At the molecular level, this compound functions as a muscarinic receptor agonist . It binds to the M3 muscarinic receptors on smooth muscle cells, triggering a cascade of intracellular events . This binding activates G-proteins, which in turn stimulate phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG) . IP3 induces the release of calcium ions from intracellular stores, resulting in muscle contraction . The prolonged action of this compound is due to its resistance to degradation by cholinesterase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed to manifest within 30 minutes of administration, with maximum effectiveness typically occurring after 60-90 minutes . The duration of its effects can last up to 6 hours, depending on the dosage . This compound’s stability and resistance to cholinesterase degradation contribute to its sustained action . Long-term studies have shown that this compound maintains its efficacy in promoting bladder and gastrointestinal motility over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Low to moderate doses effectively increase bladder contractions and gastrointestinal motility without significant adverse effects . High doses can lead to toxic effects such as excessive salivation, vomiting, diarrhea, and cardiovascular complications . The therapeutic window for this compound is relatively narrow, necessitating careful dosage adjustments to avoid toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that primarily affect the parasympathetic nervous system . It is not significantly metabolized by cholinesterase, which contributes to its prolonged action . The primary metabolic pathway involves its interaction with muscarinic receptors, leading to the activation of downstream signaling cascades . This compound’s effects on metabolic flux and metabolite levels are primarily mediated through its action on smooth muscle cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with muscarinic receptors . The charged quaternary amine in its structure prevents it from crossing the blood-brain barrier, limiting its distribution to peripheral tissues . This compound’s localization and accumulation are primarily observed in the bladder and gastrointestinal tract, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is predominantly at the cell membrane, where it binds to muscarinic receptors . This binding triggers intracellular signaling pathways that lead to muscle contraction . This compound does not undergo significant post-translational modifications or targeting to specific organelles, as its primary site of action is the cell membrane .

Preparation Methods

Bethanechol can be synthesized through various methods. One common method involves the reaction of β-methylcholine chloride with carbamoyl chloride in the presence of a base . The reaction conditions typically include a controlled temperature and pH to ensure the formation of this compound chloride. Industrial production methods often involve ion chromatography for the purification and stability analysis of the compound .

Scientific Research Applications

Bethanechol has a wide range of scientific research applications:

Properties

IUPAC Name

2-carbamoyloxypropyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-6(11-7(8)10)5-9(2,3)4/h6H,5H2,1-4H3,(H-,8,10)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUPCNDJBJXXRF-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N2O2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

590-63-6 (chloride)
Record name Bethanechol
Source ChemIDplus
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DSSTOX Substance ID

DTXSID5048398
Record name Bethanechol
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Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bethanechol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.11e-01 g/L
Record name Bethanechol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bethanechol is a direct muscarinic agonist and stimulates the parasympathetic nervous system by binding to postganglionic muscarinic receptors. Though there are 5 types of muscarinic receptors (M1, M2, M3, M4, M5), binding of bethanechol to M3 is most clinically significant since M3 receptors are present in intestinal smooth muscle and the bladder. The cholinergic effects of bethanechol lead to increased detrusor muscle tone to promote bladder emptying and increased smooth muscle tone which restores gastrointestinal peristalsis and motility. As a result of selectivity for muscarinic receptors, bethanechol produces minimal to no nicotinic effects.
Record name Bethanechol
Source DrugBank
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CAS No.

674-38-4
Record name Bethanechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=674-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bethanechol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bethanechol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01019
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bethanechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048398
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Record name BETHANECHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/004F72P8F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Bethanechol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217 - 221 °C (chloride salt)
Record name Bethanechol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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